molecular formula C24H20INO4 B15196725 (R)-2-(Fmoc-amino)-3-(3-iodophenyl)propanoic Acid

(R)-2-(Fmoc-amino)-3-(3-iodophenyl)propanoic Acid

Cat. No.: B15196725
M. Wt: 513.3 g/mol
InChI Key: SSKOJXLIQFVOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-iodo-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an iodine atom at the 3-position of the phenyl ring. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-iodo-L-phenylalanine typically involves the iodination of Fmoc-L-phenylalanine. The process begins with the protection of the amino group of phenylalanine using the Fmoc group. The iodination is then carried out using iodine or an iodine-containing reagent under specific conditions to introduce the iodine atom at the 3-position of the phenyl ring .

Industrial Production Methods: Industrial production methods for Fmoc-3-iodo-L-phenylalanine are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-3-iodo-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-3-iodo-L-phenylalanine is used as a building block in the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The iodine atom can serve as a radiolabel for imaging studies .

Medicine: The presence of the iodine atom can enhance the compound’s pharmacokinetic properties .

Industry: Fmoc-3-iodo-L-phenylalanine is used in the production of peptide-based materials and hydrogels, which have applications in tissue engineering and drug delivery systems .

Mechanism of Action

The mechanism of action of Fmoc-3-iodo-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The iodine atom can participate in various interactions, including halogen bonding, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: Fmoc-3-iodo-L-phenylalanine is unique due to the presence of the iodine atom at the 3-position, which can participate in specific chemical reactions and interactions that are not possible with other derivatives. This makes it a valuable tool in peptide synthesis and various scientific research applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKOJXLIQFVOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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